molecular formula C21H22N2O3S B15152841 N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide

N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide

Cat. No.: B15152841
M. Wt: 382.5 g/mol
InChI Key: FQRNVBLLOJKHNW-UHFFFAOYSA-N
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Description

N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a naphthalene ring, a glycinamide moiety, and substituents such as 2,3-dimethylphenyl and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common approach is the coupling of naphthalen-1-ylglycinamide with 2,3-dimethylphenyl and methylsulfonyl groups under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-phenylglycinamide
  • N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-benzylglycinamide
  • N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-tolylglycinamide

Uniqueness

N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)-N-naphthalen-1-ylglycinamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H22N2O3S/c1-15-8-6-13-20(16(15)2)23(27(3,25)26)14-21(24)22-19-12-7-10-17-9-4-5-11-18(17)19/h4-13H,14H2,1-3H3,(H,22,24)

InChI Key

FQRNVBLLOJKHNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C)C

Origin of Product

United States

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